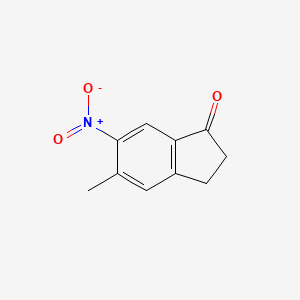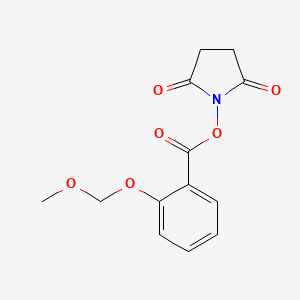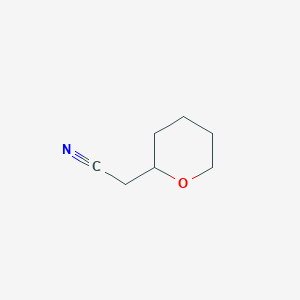
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Übersicht
Beschreibung
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile is a heterocyclic organic compound . It has a molecular weight of 125.17 and its IUPAC name is tetrahydro-2H-pyran-4-ylacetonitrile . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile contains a total of 20 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, 1 six-membered ring, 1 nitrile (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile is a liquid . It has a molecular weight of 125.17 and a molecular formula of C7H11NO . The compound is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile serves as a key intermediate in synthesizing various heterocycles. For instance, it is used in the production of polyfunctionally substituted heterocycles, such as pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes, which incorporate the pyrazolo[3,4-d]pyrimidin-4-one moiety. These compounds have been evaluated for their antioxidant activities, with some showing activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).
Cyclization Reactions
In cyclization reactions, this chemical plays a crucial role. For example, in the presence of CuBr(2) or CuI/I(2) in aqueous acetonitrile, it leads to the formation of 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones. The selectivity of this reaction is highly temperature-dependent (Huang & Zhou, 2002).
Synthesis of Pyrimidines
It also finds application in synthesizing pyrimidine derivatives. For instance, base-catalyzed ring transformation of suitably functionalized 2H-pyran-2-ones using 2-aminopyrazine and arylamidinium salts produces aryl/heteroaryl tethered pyrimidin-4-yl acetonitriles (Pratap et al., 2007).
Electrochemical Synthesis
In electrochemical synthesis, this compound is used in the electrogenerated base-promoted synthesis of tetrahydrobenzo[b]pyran derivatives. This method involves a one-pot, three-component condensation at room temperature in acetonitrile, demonstrating its versatility in organic synthesis (Fotouhi et al., 2007).
Glycosidase Inhibitory Activity
In medicinal chemistry, 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile derivatives have been explored for their glycosidase inhibitory activities. These activities are significant in the context of treating type II diabetes, as the compounds exhibit inhibitory effects on enzymes like α-amylase and α-glucosidase. This research points to the potential of these compounds in managing hyperglycemia in diabetes (Patil et al., 2012).
Protection Group Synthesis
This compound is instrumental in synthesizing protecting groups for alcohols. For example, tetrahydro-2-(2-propynyloxy)-2H-pyran, derived from this compound, has been used to demonstrate Markownikov Addition and the formation of a THP-ether protecting group in organic laboratory exercises. It also helps in illustrating advanced NMR phenomena, proving its importance in educational and research settings (Brisbois et al., 1997).
Organofluorine Compound Synthesis
In the field of organofluorine chemistry, this compound facilitates the addition of per- and polyfluoroalkyl iodides to cyclic enol ethers. The reaction products have applications in creating 2-(F-alkyl)lactones or diols, useful in various industrial and pharmaceutical applications. This method provides a new and effective approach for preparing these organofluorine compounds (Huang et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Given its chemical structure, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Compounds with similar structures have been reported to have various biological effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile . For instance, its stability might be affected by exposure to light or high temperatures .
Eigenschaften
IUPAC Name |
2-(oxan-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYRDQWDXPNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539112 | |
| Record name | (Oxan-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile | |
CAS RN |
75394-84-2 | |
| Record name | (Oxan-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



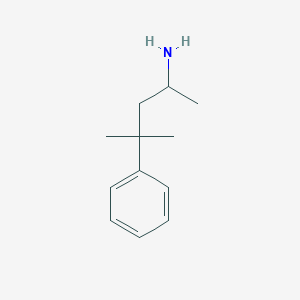





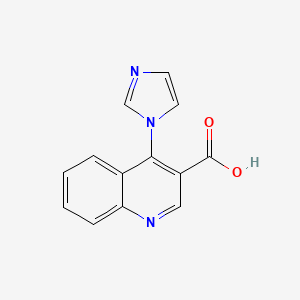

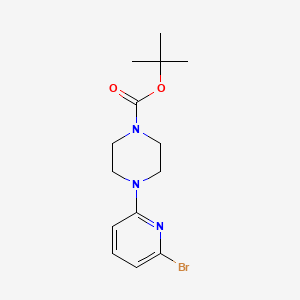
![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)


